molecular formula C24H21N5O5 B2409791 2-[2-(4-acetylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226449-05-3

2-[2-(4-acetylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No. B2409791
CAS RN: 1226449-05-3
M. Wt: 459.462
InChI Key: GUUBVTIBEXCPHK-UHFFFAOYSA-N
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Description

The compound “2-[2-(4-acetylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties . A series of indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives was designed and synthesized as novel microtubulin polymerization inhibitors .

Scientific Research Applications

Synthesis and Reactivity

  • 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide (4c) underwent Hofmann rearrangement and subsequent reactions to give novel heterocyclic systems. These heterocycles demonstrated typical pyrrole-type reactivity at specific positions, showcasing the compound's potential in synthesizing diverse heterocyclic structures (Deady & Devine, 2006).

Antimicrobial Applications

  • The compound was used as a precursor in synthesizing a series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which were evaluated for their antimicrobial activity. This highlights its role in developing potential antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Biological and Antioxidant Activities

  • The compound's derivatives were synthesized and characterized, showing significant antimicrobial activity and antioxidant properties. This underlines its usefulness in the synthesis of bioactive molecules with potential therapeutic applications (Gilava et al., 2020).

Cytotoxic Applications

  • Fused 1,2,4-triazoles, including derivatives of this compound, were synthesized and tested for their cytotoxic activity against various cell lines. Some derivatives demonstrated potent antiproliferative activity, suggesting potential in cancer research (Zheng et al., 2015).

Molecular Structure and Synthesis

  • The compound was involved in reactions leading to diverse structures, confirming its role in the synthesis of varied molecular frameworks. Structural analyses were performed using X-ray diffraction, highlighting its significance in structural chemistry (Feklicheva et al., 2019).

properties

IUPAC Name

2-[2-(4-acetylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O5/c1-15(30)16-3-6-18(7-4-16)25-22(31)14-29-24(33)28-13-17(5-12-21(28)27-29)23(32)26-19-8-10-20(34-2)11-9-19/h3-13H,14H2,1-2H3,(H,25,31)(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUBVTIBEXCPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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